molecular formula C18H14N2O2 B13705830 3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid

3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid

Cat. No.: B13705830
M. Wt: 290.3 g/mol
InChI Key: PVIMHRIMOLNCGU-UHFFFAOYSA-N
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Description

3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid is an organic compound that features a benzoic acid moiety linked to a phenylpyridine structure through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid typically involves the coupling of 5-phenylpyridin-2-amine with 3-bromobenzoic acid. This reaction can be facilitated by using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid is unique due to its specific structure, which combines a benzoic acid moiety with a phenylpyridine structure. This unique combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-[(5-phenylpyridin-2-yl)amino]benzoic acid

InChI

InChI=1S/C18H14N2O2/c21-18(22)14-7-4-8-16(11-14)20-17-10-9-15(12-19-17)13-5-2-1-3-6-13/h1-12H,(H,19,20)(H,21,22)

InChI Key

PVIMHRIMOLNCGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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